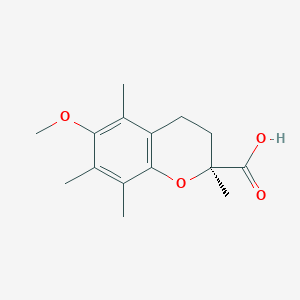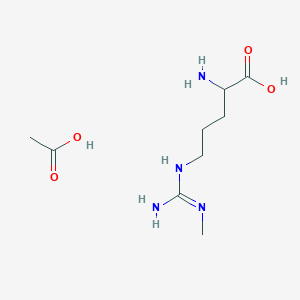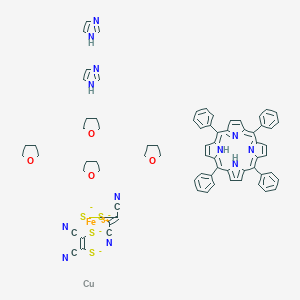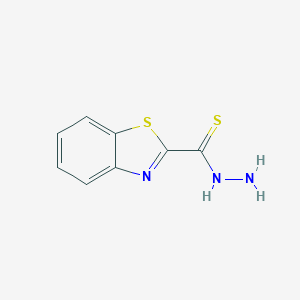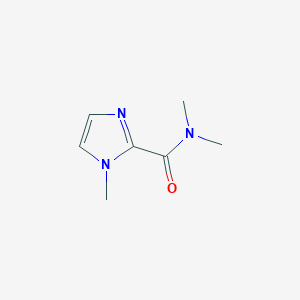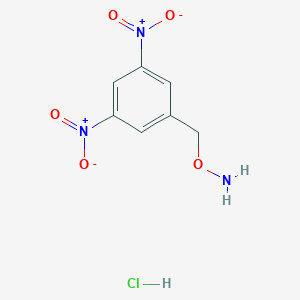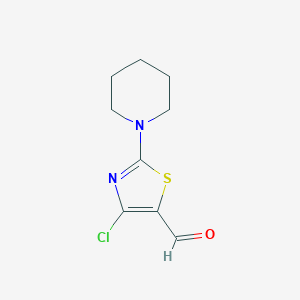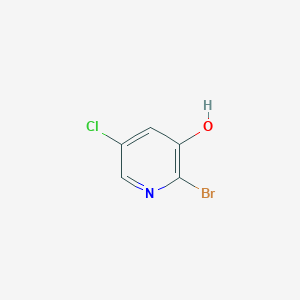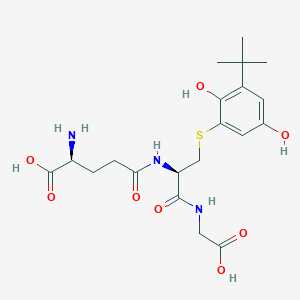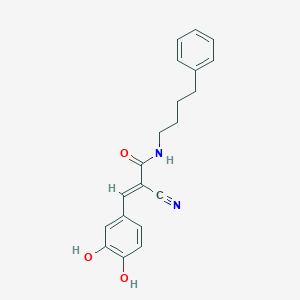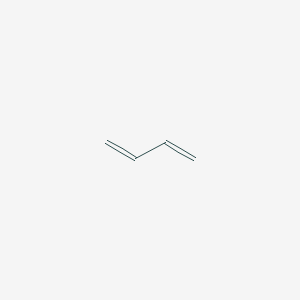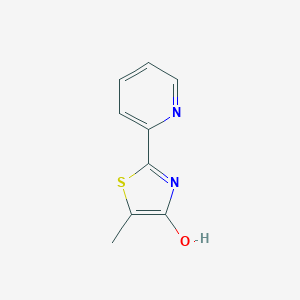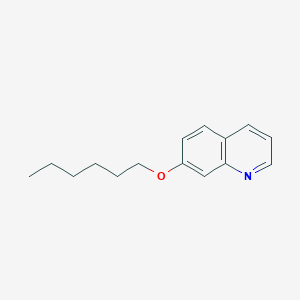
7-Hexoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hexoxyquinoline, also known as 7-OQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This molecule is a derivative of quinoline, a heterocyclic aromatic compound that has been extensively studied for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 7-hexoxyquinoline is not fully understood. However, it is believed that the molecule exerts its biological activity by interacting with specific targets in cells. For example, 7-hexoxyquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-hexoxyquinoline depend on the specific application. In medicinal chemistry, 7-hexoxyquinoline has been shown to have antimicrobial activity against a range of bacteria and fungi. It has also been investigated for its anticancer properties, with studies showing that it can induce apoptosis and inhibit cell proliferation in cancer cells. In material science, 7-hexoxyquinoline has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In analytical chemistry, 7-hexoxyquinoline has been used as a chelating agent for metal ion detection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-hexoxyquinoline in lab experiments is its versatility. This molecule can be used in various applications, including medicinal chemistry, material science, and analytical chemistry. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one limitation of using 7-hexoxyquinoline is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 7-hexoxyquinoline. In medicinal chemistry, further studies are needed to investigate its potential as an anticancer and anti-inflammatory agent. In material science, research can focus on the development of new organic semiconductors and fluorescent dyes based on 7-hexoxyquinoline. In analytical chemistry, research can explore the use of 7-hexoxyquinoline as a chelating agent for metal ion detection in environmental and biological samples.
In conclusion, 7-hexoxyquinoline is a versatile molecule that has been the subject of scientific research due to its potential applications in various fields. Its ease of synthesis and versatility make it a valuable compound for research purposes. Further studies are needed to fully understand its mechanism of action and explore its potential applications in different fields.
Méthodes De Synthèse
The synthesis of 7-hexoxyquinoline involves the reaction of 2,6-dibromoquinoline with n-hexanol in the presence of a base. This reaction leads to the formation of 7-hexoxyquinoline as the main product. The purity of the compound can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
7-Hexoxyquinoline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 7-hexoxyquinoline has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. In material science, 7-hexoxyquinoline has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In analytical chemistry, 7-hexoxyquinoline has been used as a chelating agent for metal ion detection.
Propriétés
Numéro CAS |
131802-59-0 |
|---|---|
Nom du produit |
7-Hexoxyquinoline |
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
7-hexoxyquinoline |
InChI |
InChI=1S/C15H19NO/c1-2-3-4-5-11-17-14-9-8-13-7-6-10-16-15(13)12-14/h6-10,12H,2-5,11H2,1H3 |
Clé InChI |
ACSASSNGZBRBGJ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC2=C(C=CC=N2)C=C1 |
SMILES canonique |
CCCCCCOC1=CC2=C(C=CC=N2)C=C1 |
Autres numéros CAS |
131802-59-0 |
Synonymes |
7-hexoxyquinoline 7-hexyloxyquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



